

Miglitol-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Miglitol-d4	
Cat. No.:	B10820660	Get Quote

Introduction

Miglitol-d4 is the deuterated isotopologue of Miglitol, an oral α -glucosidase inhibitor used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] As a stable isotope-labeled internal standard, **Miglitol-d4** is an indispensable tool in bioanalytical and pharmacokinetic studies, enabling precise quantification of Miglitol in biological matrices by mass spectrometry.[3] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental workflows for **Miglitol-d4**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Miglitol-d4 is structurally analogous to Miglitol, with four deuterium atoms incorporated into the N-(2-hydroxyethyl) side chain. This substitution results in a higher molecular weight, which allows it to be distinguished from the unlabeled parent compound in mass spectrometry assays, while maintaining nearly identical chemical and physical properties.

The key chemical and physical properties of **Miglitol-d4** are summarized in the table below.



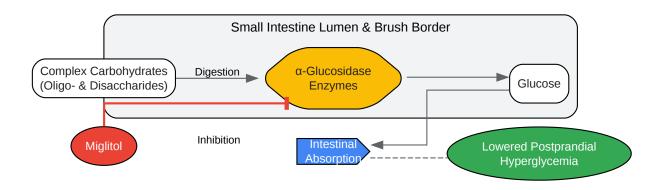
Property	Data	Reference(s)
Formal Name	1-(2-hydroxyethyl-1,1,2,2-d4)-2R- (hydroxymethyl)-3R,4R,5S-piperidinetriol	[3]
CAS Number	1346597-27-0 (for Hydrochloride salt)	[4][5]
Molecular Formula	C8H13D4NO5	[3]
Formula Weight	211.3 g/mol	[3]
Appearance	A solid	[3]
Solubility	Soluble in DMSO and Water	[3]
Purity	≥99% deuterated forms (d1-d4)	[3]
Synonyms	BAY 1099-d4, Glyset-d4, N-(2- Hydroxyethyl-d4)-1- deoxynojirimycin	[4]

Mechanism of Action of Miglitol

Miglitol-d4 serves as an analytical standard; its biological activity is identical to that of Miglitol. The therapeutic effect of Miglitol stems from its action as a competitive and reversible inhibitor of α -glucosidase enzymes located in the brush border of the small intestine.[1][6] These enzymes are crucial for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose.[1][6][7]

By inhibiting these enzymes, Miglitol delays carbohydrate digestion and glucose absorption, which in turn lowers postprandial blood glucose levels.[1][2] Unlike sulfonylurea drugs, Miglitol does not stimulate insulin secretion.[1][6]





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Mechanism of action for Miglitol, an α -glucosidase inhibitor.

The inhibitory potency of Miglitol against various α -glucosidases has been quantified, demonstrating its selectivity.

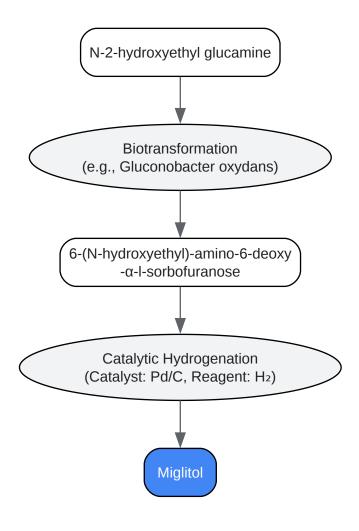
Enzyme Target	IC50 Value	Reference(s)
Human Lysosomal α- Glucosidase	0.35 μΜ	[3]
Rat Sucrase	0.11 μΜ	[3]
Rat Maltase	1.3 μΜ	[3]
Rat Isomaltase	1.2 μΜ	[3]
Human β-Glucosidase	84 μΜ	[3]

Experimental Protocols and Workflows A. General Synthesis Route of Miglitol

The industrial synthesis of Miglitol typically involves a chemo-enzymatic process.[8] A common pathway includes the biotransformation of N-2-hydroxyethyl glucamine into an intermediate, 6-(N-hydroxyethyl)-amino-6-deoxy- α -l-sorbofuranose, using microorganisms like Gluconobacter oxydans.[9][10] This intermediate then undergoes catalytic hydrogenation to yield the final



Miglitol product.[10][11] The synthesis of **Miglitol-d4** would require the use of a deuterated starting material in a similar pathway.



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General industrial synthesis workflow for Miglitol.

A specific patented method details a catalytic hydrogenation reaction using a Palladium on Carbon (Pd/C) catalyst under hydrogen pressure at 20-30°C for 7-8 hours, achieving a yield greater than 90%.[11]

B. Bioanalytical Quantification using Miglitol-d4

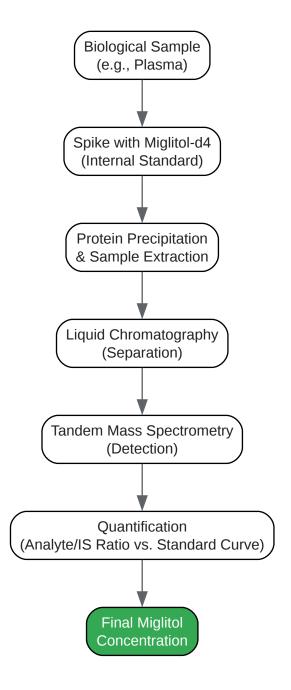
Miglitol-d4 is primarily used as an internal standard for the accurate determination of Miglitol concentrations in biological samples (e.g., plasma, urine) via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).



Detailed Methodology:

- Sample Preparation: A known volume of the biological sample (e.g., 100 μ L of plasma) is aliquoted.
- Internal Standard Spiking: A precise amount of Miglitol-d4 solution (in a solvent like methanol) is added to each sample, standard, and quality control. This ensures that any variability during sample processing affects both the analyte and the internal standard equally.
- Protein Precipitation/Extraction: A protein precipitating agent (e.g., acetonitrile or methanol)
 is added to remove proteins, which can interfere with the analysis. The sample is vortexed
 and then centrifuged to pellet the precipitated proteins.
- Supernatant Transfer: The clear supernatant containing Miglitol and Miglitol-d4 is transferred to a clean vial for analysis.
- LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system.
 - Liquid Chromatography (LC): The analyte and internal standard are separated from other matrix components on a chromatographic column (e.g., a C18 column).
 - Mass Spectrometry (MS/MS): The separated compounds are ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. Specific precursorto-product ion transitions for both Miglitol and Miglitol-d4 are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- Quantification: The concentration of Miglitol in the original sample is calculated based on the
 ratio of the peak area of the analyte to the peak area of the internal standard (Miglitol-d4),
 by interpolating from a standard curve prepared with known concentrations of Miglitol.





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